Product packaging for Mezepine(Cat. No.:CAS No. 27432-00-4)

Mezepine

Cat. No.: B1622870
CAS No.: 27432-00-4
M. Wt: 266.4 g/mol
InChI Key: UVWYAZFZHPZJOT-UHFFFAOYSA-N
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Description

Mezepine, with the CAS registry number 27432-00-4, is a tricyclic compound identified for research applications. Its molecular formula is C18H22N2, with a molecular weight of 266.39 g/mol . As a tricyclic structural analog, this compound offers research value for scientists investigating the structure-activity relationships (SAR) of pharmacologically active molecules . This compound is part of a class of chemicals known for diverse interactions with neurological targets, providing a template for exploratory biochemical and pharmacological studies. Researchers may utilize this compound as a reference standard or as a building block in the design and synthesis of novel compounds for basic scientific investigation. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2 B1622870 Mezepine CAS No. 27432-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27432-00-4

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C18H22N2/c1-19-11-6-12-20-14-17-9-3-2-7-15(17)13-16-8-4-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3

InChI Key

UVWYAZFZHPZJOT-UHFFFAOYSA-N

SMILES

CNCCCN1CC2=CC=CC=C2CC3=CC=CC=C31

Canonical SMILES

CNCCCN1CC2=CC=CC=C2CC3=CC=CC=C31

Other CAS No.

27432-00-4

Origin of Product

United States

Advanced Synthetic Methodologies for Mezepine and Analogs

Established Synthetic Pathways and Chemical Transformations

Information regarding the established synthetic pathways and chemical transformations specifically for Mezepine is not provided in the available search results. While related dibenzoazepine derivatives, such as Carbamazepine (B1668303), have documented synthetic routes involving precursors like iminodibenzyl (B195756) and various chemical transformations including acylation, bromination, and amination, these pathways are not directly attributed to this compound synzeal.com.

Specific key precursors and intermediates directly involved in the synthesis of this compound are not detailed in the provided information. General discussions about "precursors" in the context of this compound relate to its pharmacological classification rather than its chemical synthesis nucleos.comsemanticscholar.orgiiab.megoogle.com.

The precise ring construction and functionalization strategies employed for the synthesis of this compound's 6,11-dihydro-5H-dibenzo[b,e]azepine core and its N-methylpropan-1-amine side chain are not described in the retrieved data. The dibenzoazepine scaffold is a common feature in several tricyclic compounds, and their syntheses typically involve cyclization reactions to form the central seven-membered azepine ring fused with two benzene (B151609) rings, followed by functionalization to attach specific side chains. However, the specific reactions and conditions for this compound are not detailed.

Key Precursors and Intermediates in Synthesis

Innovative Approaches in Chemical Synthesis

There is no specific information in the provided search results detailing the integration of flow chemistry or continuous manufacturing processes for the synthesis of this compound.

The application of Process Analytical Technology (PAT) in the synthesis of this compound is not described in the available literature. PAT involves real-time measurement and control of critical process parameters to ensure consistent quality, and its implementation would typically be detailed in process development studies or patent applications.

Computational and AI-Driven Retrosynthesis

Algorithmic Frameworks for Synthetic Route Planning

Algorithmic frameworks for synthetic route planning represent a cornerstone of modern chemical synthesis, aiming to automate and optimize the process of identifying viable pathways to target molecules nih.govarxiv.orgmit.edu. Pioneered by E.J. Corey with retrosynthetic analysis, these computational tools systematically break down a target molecule into simpler, commercially available starting materials mit.edu. Key algorithms employed in this domain include A* search and Monte Carlo Tree Search (MCTS), which are used to navigate the vast chemical reaction space and identify optimal synthetic routes nih.govarxiv.org.

These frameworks offer substantial advantages by reducing the reliance on manual, often time-consuming, and bias-prone retrosynthetic analysis mit.edu. They can identify efficient and cost-effective routes, considering factors such as reactivity, material availability, and potential side reactions mit.eduarxiv.org. For complex molecules like this compound, with its intricate tricyclic dibenzoazepine core and appended side chain, algorithmic frameworks can explore a multitude of potential disconnections and reaction sequences. This systematic approach can lead to the discovery of novel or more efficient synthetic routes that might not be apparent through traditional manual methods, thereby streamlining the development of this compound or its structural analogs.

Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) has emerged as a transformative tool in chemical synthesis, significantly enhancing the ability to predict reaction outcomes and optimize reaction conditions neurips.ccresearchgate.netbeilstein-journals.orgarocjournal.com. ML models are trained on extensive datasets of known chemical reactions, allowing them to learn complex relationships between reactants, reagents, catalysts, solvents, and reaction parameters (e.g., temperature, pressure) and their corresponding outcomes neurips.ccbeilstein-journals.orgarocjournal.com.

Applications of ML in synthesis include predicting reaction yields, determining site-selectivity, and recommending or optimizing reaction conditions beilstein-journals.orgmdpi.com. For instance, ML algorithms can predict thermodynamic changes, activation barriers, and reaction rates, as well as design retrosynthetic pathways researchgate.net. By leveraging large-scale reaction databases, global ML models can suggest general reaction conditions for new reactions, while local models can fine-tune specific parameters for a given reaction family to improve yield and selectivity beilstein-journals.org. The integration of ML with high-throughput experimentation (HTE) further accelerates the identification of optimal reaction conditions beilstein-journals.org.

For the synthesis of this compound and its analogs, machine learning can play a crucial role in predicting the most effective reagents and conditions for each synthetic step, minimizing trial-and-error experimentation arocjournal.com. This includes optimizing parameters like temperature, pressure, and solvent choice to maximize yield and purity, or to predict the feasibility of novel reactions for the creation of new this compound analogs with desired structural modifications.

Convergent Synthesis Strategies for Structural Analogs

Comparison of Linear vs. Convergent Synthesis Yields wikipedia.org

Synthesis TypeStepsPer-Step YieldOverall Yield (Theoretical)
LinearA→B→C→D50%12.5%
ConvergentA→B, C→D, then B+D→E50%25%

Environmentally Conscious Synthetic Approaches

Environmentally conscious synthetic approaches, often termed "green chemistry," focus on developing chemical processes that minimize or eliminate the use and generation of hazardous substances nih.govnih.govepa.gov. The principles of green chemistry guide the design of more sustainable and eco-friendly synthetic routes, aiming to reduce environmental impact and improve resource efficiency nih.govnih.gov.

Key aspects of environmentally conscious synthesis include:

Prevention of Waste: Designing processes to prevent waste generation rather than treating it after formation epa.gov.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, minimizing waste byproducts nih.govnih.govepa.gov.

Less Hazardous Chemical Syntheses: Using and generating substances that pose little or no toxicity to human health and the environment epa.gov.

Safer Solvents and Auxiliaries: Avoiding or minimizing the use of hazardous solvents, opting for greener alternatives like water, supercritical CO₂, or solvent-free conditions nih.govnih.govepa.govmdpi.comresearchgate.net.

Energy Efficiency: Designing synthetic methods to minimize energy requirements, often by conducting reactions at ambient temperature and pressure or utilizing microwave irradiation or photocatalysis nih.govmdpi.comresearchgate.net.

Catalysis: Employing catalytic reagents (as selective as possible) over stoichiometric reagents epa.gov.

Specific green chemistry techniques include microwave irradiation, ultrasound-mediated synthesis, photocatalysis, molecular sieving, grinding, and milling techniques nih.govmdpi.comresearchgate.net. These methods offer benefits such as reduced reaction times, improved yields, and minimized formation of byproducts nih.govmdpi.comresearchgate.netbeilstein-journals.org. Applying these principles to the synthesis of this compound would involve exploring routes that utilize benign solvents, efficient catalysts, and energy-saving techniques, thereby contributing to a more sustainable and environmentally responsible production of this compound and its derivatives.

Elucidation of Pharmacological Targets and Mechanisms of Action for Mezepine

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies aim to identify the specific biological molecules with which Mezepine interacts to exert its effects.

Voltage-Gated Ion Channel Modulation (e.g., Sodium Channels, Calcium Channels)

This compound has been noted to possess sodium channel blocking properties. onelook.com However, specific detailed research findings outlining the extent or the precise subtypes of voltage-gated sodium channels modulated by this compound are not extensively documented in the provided literature. Information regarding this compound's direct modulation of voltage-gated calcium channels is not available in the current search results.

Neurotransmitter System Modulation (e.g., GABAergic, Serotonergic)

As a tricyclic antidepressant (TCA), this compound belongs to a class of compounds typically known to interact with various neurotransmitter systems. wikipedia.org However, specific and detailed research findings explicitly detailing this compound's modulation of GABAergic or serotonergic systems are not provided in the available information.

Specific Receptor Binding Affinities (e.g., Notch Receptor)

There is no specific information available in the provided search results detailing this compound's binding affinities for the Notch receptor or other specific receptors.

Cellular and Molecular Mechanistic Investigations

Cellular and molecular mechanistic investigations delve into the downstream effects of ligand-receptor interactions within cells.

Regulation of Intracellular Signaling Pathways (e.g., Cyclic AMP)

Detailed research findings specifically on this compound's regulation of intracellular signaling pathways, such as those involving cyclic AMP, are not available in the provided literature.

Electrophysiological Effects on Neuronal Excitability

Specific and detailed information regarding this compound's electrophysiological effects on neuronal excitability is not available in the provided search results.

Data Tables

Protein-Ligand Interaction Dynamics

Structure-Activity Relationship (SAR) Studies for Target Engagement

Specific detailed research findings and data tables pertaining to this compound's Structure-Activity Relationship (SAR) studies for target engagement are not available in the public domain. Therefore, an analysis of how modifications to this compound's chemical structure might influence its pharmacological activity or target engagement cannot be presented.

Preclinical Research Paradigms and in Vitro/in Vivo Models for Mezepine

In Vivo Efficacy and Mechanistic Studies in Animal Models

In vivo studies are considered the gold standard for evaluating the biological activity and comprehensive pharmacological profile of drug candidates. probiocdmo.compharmaron.com These studies provide insights into a compound's efficacy within a living organism and its underlying mechanisms of action. nih.gov

Preclinical animal models are instrumental in assessing the efficacy of drug candidates in disease-relevant contexts. probiocdmo.compharmaron.com Given Mezepine's classification as a tricyclic antidepressant, in vivo efficacy studies would typically focus on neurological models relevant to conditions like depression or anxiety. These models might include behavioral assays in rodents designed to mimic aspects of depressive-like states or anxiety disorders. en-academic.com

While animal models provide valuable in vivo information, their ability to fully mimic the complexity of human diseases, including neurological conditions, has limitations, and the translation of findings to clinical outcomes can be challenging. nih.govwellbeingintlstudiesrepository.org Specific details regarding this compound's efficacy in such disease-specific preclinical models are not publicly available.

Pharmacodynamic (PD) endpoints and biomarkers are crucial for demonstrating target engagement and confirming the proof of mechanism (POM) of a drug candidate in preclinical studies. fda.gov PD biomarkers can include biochemical, physiological, or molecular changes that occur in response to a drug and are often indicative of its therapeutic effect or mechanism of action. aacr.orgnih.gov For a compound like this compound, which is a tricyclic antidepressant, PD endpoints in animal models might involve measuring changes in neurotransmitter levels (e.g., serotonin, norepinephrine) in specific brain regions, receptor occupancy, or downstream signaling pathway activation. en-academic.com The discovery and validation of such biomarkers in preclinical stages can significantly enhance the probability of success in later clinical trials by providing early indications of drug activity. However, specific pharmacodynamic endpoints or biomarker discovery efforts directly related to this compound are not documented in the available literature.

Advanced Analytical Methods for Mezepine Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Mezepine from complex mixtures, such as reaction intermediates, impurities, or biological samples, before detection and quantification. These techniques leverage differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the analysis of pharmaceutical compounds, including those that are non-volatile or thermally unstable, making it highly suitable for compounds like this compound. jchemrev.comjchemrev.com HPLC offers high sensitivity, precision, and accuracy for quantitative measurements. jchemrev.comjchemrev.com

Typical HPLC methodologies involve the use of a stationary phase (e.g., C18 reversed-phase columns) and a mobile phase, often a mixture of aqueous buffers and organic solvents (e.g., acetonitrile (B52724), methanol), delivered at a controlled flow rate. Detection is commonly achieved using ultraviolet (UV) detectors, given that many pharmaceutical compounds, including tricyclic structures, possess chromophores that absorb UV light. jchemrev.comjchemrev.comresearchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is primarily employed for the analysis of volatile or thermally stable compounds. For less volatile compounds, such as many pharmaceutical agents, derivatization steps may be necessary to convert them into more volatile forms suitable for GC analysis. GC is often coupled with various detectors, including flame ionization detectors (FID) or mass spectrometers (GC-MS). It is valuable for qualitative and quantitative analysis in areas such as forensic toxicology and drug metabolism studies.

Despite its utility for certain drug analyses, specific GC applications and detailed method parameters for the analysis of this compound are not extensively documented in publicly accessible scientific literature.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle stationary phases and higher pressures to achieve superior chromatographic resolution, increased speed of analysis, and enhanced sensitivity. UPLC offers significant advantages for complex sample matrices, allowing for faster run times and improved peak capacity compared to conventional HPLC. nih.govresearchgate.net

UPLC systems are frequently coupled with mass spectrometry (UPLC-MS/MS) for highly sensitive and selective detection, making them powerful tools for therapeutic drug monitoring and pharmacokinetic studies. nih.govresearchgate.net However, despite its advantages for complex analyses, specific UPLC methodologies tailored for this compound research, including detailed operational parameters, are not reported in the available literature.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable analytical technique for the identification, structural elucidation, and quantification of chemical compounds. When coupled with chromatographic separation techniques, it provides a powerful platform for comprehensive analysis.

LC-MS/MS for Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method widely adopted for the quantitative analysis of pharmaceutical compounds and their metabolites in complex matrices, such as biological fluids. nih.govmdpi.comresearchgate.netresearchgate.net The coupling of LC with MS/MS allows for efficient separation of analytes from matrix interferences, followed by highly specific detection based on characteristic fragmentation patterns. mdpi.com

LC-MS/MS is particularly valued for its high specificity, selectivity, and accuracy in drug level monitoring. researchgate.net The technique involves electrospray ionization (ESI) or other ionization sources, followed by fragmentation of precursor ions in a collision cell and detection of specific product ions (Multiple Reaction Monitoring, MRM). This approach minimizes matrix effects and provides robust quantification even at low concentrations. nih.govresearchgate.net

While LC-MS/MS is a highly powerful and preferred method for the quantitative analysis of pharmaceutical compounds and their metabolites, specific validated LC-MS/MS methods with detailed parameters for the quantification of this compound in any matrix are not found in the current scientific publications.

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places, enabling the determination of the exact elemental composition of a compound. uni-rostock.de This capability is crucial for the unambiguous identification of unknown compounds, impurities, and metabolites, as it allows for the differentiation of molecules with the same nominal mass but different elemental formulas. uni-rostock.de

HRMS instruments, such as Orbitraps and Fourier Transform Ion Cyclotron Resonance Mass Spectrometers (FT-ICR MS), offer exceptional mass resolving power and accuracy. uni-rostock.de This technique is invaluable in drug discovery and development for confirming the structure of synthesized compounds, identifying degradation products, and elucidating metabolic pathways by characterizing novel metabolites. uni-rostock.denih.govnih.gov

High-resolution mass spectrometry (HRMS) is invaluable for the structural elucidation of novel compounds and metabolites. However, specific HRMS data or detailed findings regarding the structural elucidation of this compound or its potential metabolites using this technique are not detailed in the available literature.

Data Tables

Due to the current absence of specific published research findings and detailed analytical parameters for this compound across the discussed advanced analytical methods (HPLC, GC, UPLC, LC-MS/MS, HRMS), it is not possible to generate data tables with specific values for this compound's analysis. The existing literature primarily mentions this compound in broad classifications or patent lists without providing the in-depth analytical data typically found in method development and validation studies.

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are indispensable tools in chemical analysis, offering detailed information about molecular structure, composition, and interactions.

Raman spectroscopy is a powerful vibrational spectroscopic technique that provides a unique "fingerprint" spectrum for each analyzed sample, with peak positions and intensities directly related to the biochemical composition of the specimen mdpi.com. This technique is highly valuable for material characterization in the pharmaceutical industry due to its ease of use, minimal sample handling, and ability to differentiate between various components, including active pharmaceutical ingredients (APIs), excipients, and even polymorphic forms researchgate.netrsc.org.

For this compound, Raman spectroscopy could be employed to:

Identify and confirm the chemical identity of the compound, distinguishing it from other similar structures or impurities.

Characterize its physical state , including crystallinity and polymorphism. Polymorphic behavior is a significant concern in pharmaceuticals as it can impact formulation, therapeutic efficacy, and stability researchgate.net. Raman spectroscopy can detect and quantify different polymorphic forms, even with subtle spectral differences, often utilizing techniques like Principal Component Analysis (PCA) for quantitative analysis researchgate.net.

Assess material uniformity and quality control during synthesis and formulation, ensuring batch-to-batch consistency.

Monitor stability and detect degradation by observing changes in the vibrational modes over time or under stress conditions.

While specific Raman spectroscopic data for this compound is not available in the provided search results, studies on structurally similar compounds like Carbamazepine (B1668303) demonstrate the utility of Raman spectroscopy in characterizing polymorphic forms and their conversion kinetics in aqueous suspensions nih.gov. This highlights the potential of Raman spectroscopy for similar investigations into this compound's solid-state properties and stability.

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the "gold standard" for the elucidation of small organic molecule structures and is extensively used in molecular identification within organic chemistry and the pharmaceutical industry azolifesciences.comcas.cz. It provides detailed information about the connectivity of atoms, their spatial arrangement, and dynamic processes within molecules cas.cznih.gov.

For this compound, NMR spectroscopy, including 1H NMR and 13C NMR, would be crucial for:

Unequivocal structural confirmation: By analyzing chemical shifts, coupling patterns, and integration of signals, the complete molecular structure of this compound (C18H22N2) could be definitively confirmed azolifesciences.comresearchgate.net.

Identification of impurities and degradation products: NMR's ability to provide qualitative information without requiring standards of unknown compounds makes it invaluable for identifying and elucidating the structures of impurities and degradation products, even in complex mixtures nih.govconicet.gov.ar.

Conformational analysis: NMR can provide insights into the preferred conformations of this compound in solution, which can be important for understanding its interactions with biological targets.

Polymorphic characterization: Solid-state NMR crystallography is an advanced technique that allows for the precise description of crystal structures of active pharmaceutical ingredients and the identification of polymorphic impurities cas.cz.

While direct NMR spectroscopic data for this compound is not found, the general principles of NMR spectroscopy are universally applicable to organic compounds of its size and complexity. For instance, 1H-15N correlation spectra can be acquired even with limited sample amounts, providing valuable structural insights researchgate.net.

Raman Spectroscopy for Material Characterization

Bioanalytical Method Development and Validation

Bioanalytical methods are paramount for the quantitative determination of drugs and their metabolites in biological matrices (e.g., plasma, serum, urine) nih.govnih.govresearchgate.neteuropa.eu. The development and validation of these methods are critical for drug discovery, clinical trials, and regulatory submissions, ensuring accurate, reliable, and reproducible results nih.govnih.govmdpi.comeurekaselect.com.

Biological samples are complex matrices containing numerous endogenous compounds (e.g., proteins, lipids, salts) that can interfere with the accurate quantification of an analyte creative-proteomics.comorientjchem.orgnih.gov. Therefore, effective sample preparation is a mandatory step to isolate the compound of interest from the matrix and concentrate it, minimizing interferences and ion suppression creative-proteomics.comnih.goveuropa.eu.

For this compound in biological samples, typical sample preparation techniques would include:

Protein Precipitation (PP): A simple and widely used method to remove proteins from the sample, often by adding organic solvents like methanol (B129727) or acetonitrile cas.czorientjchem.org.

Liquid-Liquid Extraction (LLE): This technique separates the target compound based on its differential solubility between two immiscible liquid phases (e.g., an organic solvent and an aqueous phase) orientjchem.orgnih.gov. LLE can enhance analyte recovery and provide cleaner samples cas.cz.

Solid-Phase Extraction (SPE): SPE offers a more selective approach, where the analyte is adsorbed onto a solid stationary phase and then eluted, resulting in a cleaner extract cas.czorientjchem.org.

Matrix effects, which can lead to signal enhancement or suppression, are a significant consideration in bioanalysis europa.eu. These effects are influenced by the composition of the biological matrix and can impact the accuracy and precision of the analytical method. Therefore, matrix effects must be thoroughly investigated during method development and validation, often by using matrix-matched calibration standards europa.eu.

Bioanalytical method validation is a regulatory requirement that demonstrates a method's suitability for its intended purpose nih.govmdpi.commoh.gov.bw. Key validation parameters, as outlined by guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), include:

Linearity: Assesses the method's ability to produce results directly proportional to the analyte concentration over a specified range nih.goveuropa.eulhasalimited.org. This is typically evaluated using a calibration curve, with a correlation coefficient (r²) often exceeding 0.99 europa.eufda.gov.

Precision: Measures the closeness of agreement between replicate measurements of the same sample under specified conditions nih.goveuropa.eulhasalimited.org. It is expressed as the coefficient of variation (CV) and should generally not exceed 15% (20% at the Lower Limit of Quantification, LLOQ) europa.eubiotherapeuticsanalyticalsummit.com. Precision is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day) europa.eubiotherapeuticsanalyticalsummit.com.

Accuracy: Determines the closeness of the measured value to the true (nominal) concentration of the analyte nih.goveuropa.eulhasalimited.org. Accuracy is typically assessed by analyzing quality control (QC) samples at multiple concentration levels, with mean measured concentrations generally expected to be within ±15% of the nominal value (±20% for LLOQ) europa.eubiotherapeuticsanalyticalsummit.com.

Specificity/Selectivity: Ensures that the method can unequivocally measure the analyte in the presence of other components in the sample, such as endogenous matrix compounds, metabolites, impurities, or co-administered drugs nih.govmdpi.comlhasalimited.org.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified nih.goveuropa.eulhasalimited.org.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision nih.goveuropa.eulhasalimited.org. The LLOQ typically serves as the lowest concentration on the standard curve nih.gov.

For this compound, if a bioanalytical method were to be developed, it would undergo rigorous validation against these parameters to ensure its reliability for pharmacokinetic, toxicokinetic, bioavailability, or bioequivalence studies.

Sample Preparation and Matrix Effects in Biological Samples

Assessment of Impurities and Degradation Products

The assessment of impurities and degradation products is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances and products conicet.gov.areuropa.eubiotherapeuticsanalyticalsummit.comresearchgate.net. Impurities are unwanted chemicals that can remain from synthesis or develop during formulation, transportation, or storage mdpi.comconicet.gov.ar. Degradation products specifically arise from chemical changes of the drug substance, often due to environmental factors like light, pH, humidity, and temperature, or interactions with excipients europa.eubiotherapeuticsanalyticalsummit.comresearchgate.net.

For this compound, the assessment process would involve:

Identification and Structural Elucidation: Advanced analytical techniques, particularly NMR spectroscopy and mass spectrometry (MS), are crucial for identifying and elucidating the chemical structures of impurities and degradation products conicet.gov.arbiotherapeuticsanalyticalsummit.com. NMR provides definitive structural confirmation, while MS offers high sensitivity and molecular weight information conicet.gov.ar.

Quantitative Determination: Once identified, these substances must be quantified to ensure they are within acceptable limits conicet.gov.ar. Regulatory guidelines, such as ICH Q3B, provide thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose of the drug substance conicet.gov.areuropa.euresearchgate.net.

Forced Degradation Studies: These studies expose the drug substance to exaggerated conditions (e.g., acid/base hydrolysis, oxidation, photolysis, heat) to intentionally induce degradation and identify potential degradation pathways and products biotherapeuticsanalyticalsummit.com. This helps in developing stability-indicating analytical methods that can accurately measure the drug substance and its degradation products.

Impurity Profiling: This involves comprehensively characterizing the qualitative and quantitative composition of impurities throughout the manufacturing process and during stability studies conicet.gov.areuropa.eu.

Risk Assessment: The presence of impurities and degradation products must be assessed for their potential impact on product stability and safety, including toxicological evaluation mdpi.combiotherapeuticsanalyticalsummit.comresearchgate.net.

While specific impurity and degradation profiles for this compound are not detailed in the provided information, the general principles outlined above would be applied to ensure the quality and safety of any this compound-containing product.

Future Directions and Emerging Research Avenues for Mezepine

Novel Therapeutic Applications Beyond Established Categories

Given Mezepine's classification as a tricyclic antidepressant, its "established categories" are primarily within the realm of central nervous system disorders, particularly depression, although it was never brought to market wikipedia.orgncats.io. However, the broader class of tricyclic compounds has demonstrated diverse pharmacological activities beyond their initial indications, including efficacy in neuropathic pain and other neurological conditions researchgate.netnih.gov. Future research could explore the potential of this compound for novel therapeutic applications by:

Repurposing Studies: Investigating its activity against a wider range of biological targets implicated in various diseases. This could involve high-throughput screening against diverse target libraries to uncover unexpected interactions or pathways modulated by this compound.

Exploration in Neurological and Psychiatric Disorders: Beyond classical depression, this compound's tricyclic structure might offer therapeutic benefits in conditions such as chronic pain, anxiety disorders, or even certain neurodegenerative diseases, similar to the re-evaluation of other compounds for psychiatric and neurological disorders mdpi.com. Such investigations would necessitate detailed mechanistic studies to identify specific receptor affinities or enzyme inhibitions that could underpin these novel effects.

Integration of Omics Technologies in Mechanistic Research

The application of omics technologies (genomics, proteomics, metabolomics, and transcriptomics) is crucial for a comprehensive understanding of drug mechanisms of action and for identifying biomarkers nih.govnih.govmdpi.comnews-medical.netmedrxiv.org. For this compound, integrating these technologies would provide invaluable insights:

Detailed Mechanism of Action Elucidation: Omics approaches could precisely map the molecular pathways and cellular processes affected by this compound. Proteomics could identify direct protein targets and downstream signaling changes, while transcriptomics could reveal gene expression alterations. Metabolomics could shed light on metabolic shifts induced by the compound.

Biomarker Discovery: If this compound were to be developed for a specific indication, omics data could help identify predictive biomarkers of response or resistance, enabling personalized therapeutic strategies. This involves analyzing changes in gene expression, protein profiles, or metabolic signatures in response to this compound treatment mdpi.comnews-medical.net.

Systems-Level Understanding: Multi-omics integration allows for a holistic view of this compound's interactions within complex biological systems, moving beyond single-target pharmacology to understand its broader systemic effects and potential polypharmacology mdpi.commedrxiv.org. This could reveal previously unrecognized therapeutic effects or potential off-target interactions.

Advanced Drug Delivery Systems and Targeted Approaches

Advances in drug delivery systems (DDS) aim to improve drug efficacy, reduce systemic toxicity, and enhance patient compliance by controlling drug release and targeting specific sites nih.govprimescholars.comkuleuven.be. For this compound, exploring advanced DDS could address potential pharmacokinetic limitations and optimize its therapeutic profile:

Enhanced Bioavailability and Solubility: Novel formulations, such as nanoparticles or amorphous solid dispersions, could improve this compound's solubility and absorption, potentially leading to better bioavailability and more consistent therapeutic levels nih.govprimescholars.com.

Sustained and Controlled Release: Incorporating this compound into sustained-release systems, like polymeric microspheres or smart hydrogels, could maintain therapeutic concentrations over extended periods, reducing dosing frequency and improving patient adherence primescholars.commdpi.com.

Targeted Delivery: If specific cellular or tissue targets for this compound are identified, advanced DDS, such as ligand-conjugated nanoparticles or antibody-drug conjugates, could enable targeted delivery. This would concentrate the drug at the site of action, maximizing efficacy while minimizing exposure to healthy tissues and reducing potential systemic effects nih.govprimescholars.comnih.gov. Implantable devices or microneedle arrays could also be considered for localized or prolonged delivery primescholars.com.

Computational Drug Design and Virtual Screening Initiatives

Computational drug design (CADD) and virtual screening have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds nih.govcivis.euresearchgate.netnih.gov. These approaches could be highly beneficial for this compound:

Target Prediction and Binding Affinity Studies: Computational methods, including molecular docking and molecular dynamics simulations, could be used to predict this compound's binding affinity to various known or putative biological targets. This could help confirm its primary mechanisms and identify potential off-targets nih.govcivis.euresearchgate.net.

Structure-Activity Relationship (SAR) Optimization: Quantitative Structure-Activity Relationship (QSAR) models could be developed to guide the synthesis of this compound derivatives with improved potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties researchgate.netnih.gov. This involves predicting how structural modifications affect the compound's biological activity.

Virtual Screening for New Leads: Large chemical libraries could be virtually screened to identify novel compounds that share structural similarities with this compound (ligand-based virtual screening) or that are predicted to bind to this compound's identified targets (structure-based virtual screening) civis.euresearchgate.net. This could lead to the discovery of new chemical entities with similar or superior pharmacological profiles.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs.

Compound NamePubChem CID
This compound3047746
Carbamazepine (B1668303)2554
Ketamine3821
(R)-ketamine104777

Key Chemical Properties of this compound

The table below summarizes the key chemical properties of this compound, based on available scientific data.

PropertyValueSource
Molecular FormulaC18H22N2 wikipedia.orgfda.govwikidata.org
Molar Mass266.388 g·mol−1 wikipedia.orgfda.govwikidata.org
PubChem CID3047746 wikipedia.orgfda.govwikidata.orgvrachi.name
CAS Number27432-00-4 wikipedia.orgwikidata.orgcas.org
IUPAC Name3-(6,11-dihydro-5H-dibenzo[b,e]azepin-5-yl)-N-methylpropan-1-amine wikipedia.org
ClassificationTricyclic antidepressant (never marketed), Agent Affecting Nervous System, Antidepressant Agent wikipedia.orgncats.io

Q & A

Q. Advanced Methodological Considerations

  • Crystallography : For polymorph identification, use X-ray diffraction paired with computational modeling (e.g., DFT calculations) to predict crystal lattice behavior .
  • Dynamic Light Scattering (DLS) : Quantify aggregation tendencies in aqueous solutions, critical for bioavailability assessments .

How should researchers design experiments to investigate this compound’s mechanism of action at the molecular level?

Q. Basic Experimental Framework

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen potential protein targets .
  • In Vitro Assays : Employ cell-based models (e.g., HEK293 cells) with calcium flux or cAMP assays to quantify receptor modulation .

Q. Advanced Strategies

  • Cryo-EM/Structural Biology : Resolve this compound-bound protein complexes to identify binding pockets and conformational changes .
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways and off-target effects .

How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) data across studies?

Q. Basic Analytical Approach

  • Meta-Analysis : Systematically compare PK parameters (e.g., Cmax, AUC) across species (rats, primates) using tools like PRISMA guidelines .
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to adjust for interspecies variability .

Q. Advanced Contradiction Mitigation

  • Isotope Tracing : Use radiolabeled (³H/¹⁴C) this compound to track metabolite formation and distribution discrepancies .
  • Population PK/PD : Conduct Bayesian hierarchical modeling to account for covariates like age, genetics, or comorbidities .

What methodologies ensure reproducibility in this compound synthesis protocols?

Q. Basic Best Practices

  • Detailed SOPs : Document reaction conditions (temperature, catalysts), purification steps (HPLC gradients), and characterization data .
  • Reference Standards : Use USP-grade reagents and validate purity via chiral chromatography if applicable .

Q. Advanced Quality Control

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line NMR) to detect intermediates and optimize yields .
  • Green Chemistry Metrics : Calculate E-factors or atom economy to align synthesis with sustainability goals .

How should researchers design a robust hypothesis when exploring this compound’s efficacy in novel disease models?

Q. Basic Hypothesis Development

  • PICO Framework : Define Population (e.g., transgenic mice), Intervention (this compound dose), Comparison (placebo/active control), and Outcome (biomarker reduction) .
  • Literature Mining : Use tools like PubMed’s Clinical Queries to identify understudied indications (e.g., neuropathic pain vs. epilepsy) .

Q. Advanced Hypothesis Testing

  • Reverse Translation : Validate findings from patient-derived organoids or 3D bioprinted tissues before in vivo testing .
  • Machine Learning : Train models on existing SAR data to predict this compound’s polypharmacology and repurposing potential .

What strategies are critical for managing and sharing this compound research data ethically?

Q. Basic Data Governance

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChEMBL .
  • Ethical Compliance : Anonymize patient data in clinical trials and obtain informed consent for biobanking .

Q. Advanced Collaboration Frameworks

  • Blockchain Ledgers : Use decentralized platforms to timestamp data contributions and resolve authorship disputes .
  • Controlled Access : Implement GDPR-compliant databases with role-based permissions for multi-institutional studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.